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molecular formula C12H14S B8508631 5-Isopropyl-3-methylbenzothiophene

5-Isopropyl-3-methylbenzothiophene

Cat. No. B8508631
M. Wt: 190.31 g/mol
InChI Key: MTRKSXSKYOJDCO-UHFFFAOYSA-N
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Patent
US09233946B2

Procedure details

A mixture of 4-isopropyl-thiophenol (5.0 g, 32.8 mmol), chloroacetone (7.0 mL, 88 mmol) and K2CO3 (6.4 g, 46.3 mmol) in acetone (100 mL) was refluxed over night. More K2CO3 (2 g, 14.5 mmol) and chloroacetone (3.5 mL, 43 mmol) were added and the reaction mixture was heated for another 5 h. The reaction mixture was filtered and the solvent was evaporated. The crude product was mixed with polyphosphoric acid (15 g) and chlorobenzene (100 mL) and the reaction mixture was heated at reflux for 5 h. (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272). The reaction mixture was diluted with CH2Cl2 and washed with water. The combined organic phases were dried and the solvent was evaporated. The crude product was purified on silica using heptane as eluent, giving 4.2 g of the title compound as a colourless oil (67% over two steps). 1H NMR (400 MHz, CDCl3) δ ppm 1.37 (d, 6 H) 2.47 (d, 3 H) 3.02-3.16 (m, 1 H) 7.08 (s, 1 H) 7.27-7.30 (m, 1 H) 7.58 (d, 1 H) 7.80 (d, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].Cl[CH2:12][C:13](=O)[CH3:14].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:10][CH:12]=[C:13]([CH3:14])[C:8]=2[CH:9]=1)([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)S
Name
Quantity
7 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
6.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.5 mL
Type
reactant
Smiles
ClCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed over night
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for another 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The crude product was mixed with polyphosphoric acid (15 g) and chlorobenzene (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h. (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272)
Duration
5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with CH2Cl2
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=CC2=C(C(=CS2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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